4-Bromo-2-chloro-6-nitrophenol
Overview
Description
4-Bromo-2-chloro-6-nitrophenol is a synthetic compound belonging to the family of halogenated nitrophenols It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-nitrophenol typically involves multi-step reactions. One common method includes the nitration of 2-bromo-phenol with nitric acid in the presence of a catalyst such as sulfuric acid at a temperature of 80-90°C . The resulting product is then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Bromination: Addition of bromine atoms to the phenol ring.
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid as catalysts.
Bromination: Bromine or bromine-containing compounds.
Substitution: Strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions include various halogenated and nitro-substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-chloro-6-nitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-nitrophenol involves its interaction with specific molecular targets and pathways. It can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed during the reaction .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-nitrophenol
- 2-Chloro-4-nitrophenol
- 2-Bromo-4-nitrophenol
Comparison: 4-Bromo-2-chloro-6-nitrophenol is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-chloro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQYUKGOAZBRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207075 | |
Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58349-01-2 | |
Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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